molecular formula C12H14N2O5 B3378837 4-Methoxy-1-(2-nitrophenyl)pyrrolidine-2-carboxylic acid CAS No. 1485646-70-5

4-Methoxy-1-(2-nitrophenyl)pyrrolidine-2-carboxylic acid

Cat. No.: B3378837
CAS No.: 1485646-70-5
M. Wt: 266.25 g/mol
InChI Key: SMFDPJLOTPZNTH-UHFFFAOYSA-N
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Description

4-Methoxy-1-(2-nitrophenyl)pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C12H14N2O5 and a molecular weight of 266.25 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with a methoxy group at the 4-position and a nitrophenyl group at the 1-position. It is a derivative of proline, a common amino acid, and is often used in various chemical and pharmaceutical research applications.

Preparation Methods

The synthesis of 4-Methoxy-1-(2-nitrophenyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

4-Methoxy-1-(2-nitrophenyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the methoxy or nitrophenyl positions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Methoxy-1-(2-nitrophenyl)pyrrolidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-1-(2-nitrophenyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The nitrophenyl group can participate in electron transfer reactions, while the methoxy group can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

4-Methoxy-1-(2-nitrophenyl)pyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

4-methoxy-1-(2-nitrophenyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c1-19-8-6-11(12(15)16)13(7-8)9-4-2-3-5-10(9)14(17)18/h2-5,8,11H,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFDPJLOTPZNTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(N(C1)C2=CC=CC=C2[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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